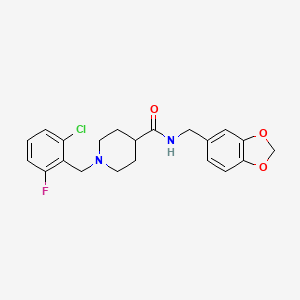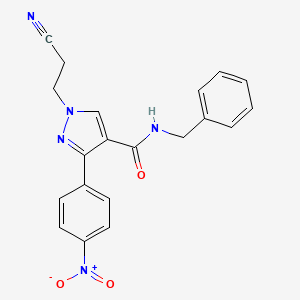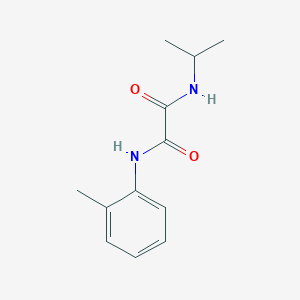![molecular formula C20H19NO4 B4900356 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as methylenedioxypyrovalerone (MDPV) and belongs to the class of synthetic cathinones. Synthetic cathinones are psychoactive substances that mimic the effects of natural stimulants such as khat, which is commonly used in East Africa and the Arabian Peninsula. MDPV is known for its potent stimulant effects and has been linked to numerous cases of addiction and overdose.
作用機序
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a potent stimulant effect, which can lead to feelings of euphoria, increased energy, and heightened alertness. However, prolonged use of MDPV can lead to addiction and adverse effects on the cardiovascular system and the central nervous system.
Biochemical and Physiological Effects
MDPV has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, MDPV increases the release of dopamine and norepinephrine, leading to a potent stimulant effect. In the cardiovascular system, MDPV increases heart rate, blood pressure, and cardiac output, which can lead to adverse effects such as myocardial infarction and stroke. In the respiratory system, MDPV can cause respiratory depression and respiratory failure.
実験室実験の利点と制限
MDPV has several advantages and limitations for lab experiments. One advantage is its potent stimulant effect, which makes it a useful tool for studying the mechanisms of addiction and the effects of stimulants on the brain. However, one limitation is its potential adverse effects on the cardiovascular system and the central nervous system, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on MDPV. One direction is to study the long-term effects of MDPV on the brain and the cardiovascular system. Another direction is to develop new therapeutic applications for MDPV, such as a treatment for depression and ADHD. Additionally, future research could focus on developing new synthetic cathinones that have fewer adverse effects than MDPV.
合成法
MDPV can be synthesized using various methods, including the Leuckart route, reductive amination, and the Friedel-Crafts reaction. The Leuckart route involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with ammonium formate in the presence of a reducing agent such as sodium borohydride. Reductive amination involves the reaction of MDP2P with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The Friedel-Crafts reaction involves the reaction of MDP2P with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
科学的研究の応用
MDPV has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, MDPV has been used as a tool to study the mechanisms of addiction and the effects of stimulants on the brain. In pharmacology, MDPV has been studied for its potential therapeutic applications as a treatment for depression and attention deficit hyperactivity disorder (ADHD). In toxicology, MDPV has been studied for its potential adverse effects on the cardiovascular system and the central nervous system.
特性
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19-12-16(10-14-4-2-1-3-5-14)20(23)21(19)9-8-15-6-7-17-18(11-15)25-13-24-17/h1-7,11,16H,8-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOIHYOGDUAANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B4900286.png)

![ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4900318.png)
![5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900332.png)
![4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4900336.png)
![N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide](/img/structure/B4900340.png)
![2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B4900341.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4900348.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B4900380.png)

